molecular formula C6H5N3 B2487394 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-49-8

1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B2487394
CAS No.: 271-49-8
M. Wt: 119.127
InChI Key: YJHQUNYZSFSPSQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest due to its structural similarity to purine bases, which are fundamental components of nucleic acids. This resemblance has made this compound a valuable scaffold in medicinal chemistry and drug design .

Mechanism of Action

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications

Mode of Action

It is known that these compounds can be selectively elaborated along multiple growth vectors . This suggests that they may interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It is known that these compounds have a close similarity with the purine bases adenine and guanine , which play crucial roles in various biochemical pathways. Therefore, it is plausible that this compound may affect pathways involving these purine bases.

Result of Action

Some studies suggest that certain derivatives of this compound may exhibit significant inhibitory activity , indicating potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH and fluid balance in tissues . Additionally, this compound has been found to inhibit phosphodiesterase (PDE4) and certain kinases, thereby influencing cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on cancer cells, including MCF-7 and HCT-116 cell lines, by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . The compound also affects gene expression and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as carbonic anhydrase and phosphodiesterase, inhibiting their activity . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, making it suitable for long-term studies . Its effects on cellular function can vary over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression . In vivo studies have also demonstrated that the compound can maintain its biological activity over extended periods, although its efficacy may decrease due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion from the body . The compound’s interaction with these metabolic enzymes can influence its overall pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . These interactions affect the compound’s localization and accumulation in different tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns enable the compound to interact with its target enzymes and proteins more effectively, enhancing its therapeutic potential.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For instance, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride, yields pyrazolopyridine derivatives . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles to form substituted products.

    Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include acetic acid, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as 1H-Pyrazolo[3,4-b]pyridine and 1H-Pyrazolo[4,3-b]pyridine. While all these compounds share a similar fused ring system, their unique substitution patterns and structural configurations result in different chemical and biological properties. For example, 1H-Pyrazolo[3,4-b]pyridine has been extensively studied for its biomedical applications, including its use as a scaffold for kinase inhibitors . The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct reactivity and biological activity .

Similar Compounds

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 2H-Pyrazolo[4,3-c]pyridine
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Record name 5H-pyrazolo[4,3-c]pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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